![molecular formula C6H5BrN4 B2582895 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine CAS No. 89581-42-0](/img/structure/B2582895.png)
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine
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Overview
Description
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is a solid compound with the empirical formula C7H6BrN3 . It has a molecular weight of 212.05 . The IUPAC name for this compound is 6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine .
Molecular Structure Analysis
The SMILES string for this compound is Cc1c(Br)ccc2ncnn12 . The InChI code is 1S/C7H6BrN3/c1-5-6(8)2-3-7-9-4-10-11(5)7/h2-4H,1H3 .Physical And Chemical Properties Analysis
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is a solid . It should be stored in a refrigerator .Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
In medicinal chemistry, this compound has been explored for its potential as an anticancer agent. The triazolopyrimidine scaffold is a common feature in molecules with biological activity, and modifications to this core structure can lead to compounds with potent anticancer properties . Research studies have investigated derivatives of triazolopyrimidine for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Pharmaceutical Development: Dihydroorotate Dehydrogenase Inhibitors
The compound has been used as a reactant in the synthesis of dihydroorotate dehydrogenase inhibitors, which have applications in treating malaria. These inhibitors interfere with the pyrimidine biosynthesis pathway, which is crucial for the growth and multiplication of the malaria parasite .
Material Science: Electronic and Photonic Materials
In material science, triazolopyrimidines are being studied for their electronic and photonic properties. Their potential use in organic semiconductors and as components in optoelectronic devices is of particular interest due to their ability to transport charge and interact with light .
Biological Studies: Fatty Acid Binding Protein Inhibitors
Biologically, 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine derivatives have been identified as inhibitors of fatty acid-binding proteins (FABPs), which play a role in metabolic and inflammatory processes. Inhibiting FABPs can be a therapeutic strategy for treating diseases like diabetes and atherosclerosis .
Chemical Synthesis: Catalyst-Free Reactions
The compound has been utilized in catalyst-free synthetic methods under microwave irradiation. This approach is valued for its simplicity, eco-friendliness, and efficiency in producing triazolopyrimidines, which are important intermediates in the synthesis of various biologically active molecules .
Pharmacology: HIV TAR RNA Binding Investigations
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine has been used in pharmacological studies investigating the binding to HIV TAR RNA. This research is significant for the development of new therapies targeting the HIV virus at the molecular level .
Industrial Applications: Synthesis of Complexes and Heterocycles
Industrially, it serves as a reactant in the synthesis of complexes and heterocycles through reactions like the Vilsmeier reaction. These synthesized compounds have a wide range of applications, including as catalysts and in the development of new materials .
Research Studies: CDK Enzyme Inhibition
Recent research studies have focused on the compound’s role in inhibiting the CDK enzyme, which is crucial in cell cycle regulation. Compounds that can modulate CDK activity are of great interest for their potential to control cell growth and treat various cancers .
Safety and Hazards
properties
IUPAC Name |
6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-4-5(7)2-11-6(10-4)8-3-9-11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKRYWWDMKVXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine | |
CAS RN |
89581-42-0 |
Source
|
Record name | 6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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